Kurarinol

Descripción

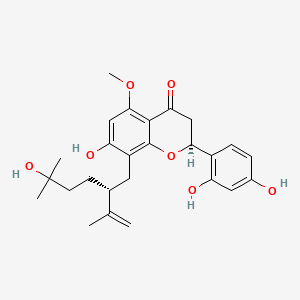

This compound has been reported in Albizia julibrissin and Sophora flavescens with data available.

from Sophora flavescens; has inhibitory effect on tyrosinase and melanin synthesis; structure in first source

Propiedades

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O7/c1-14(2)15(8-9-26(3,4)31)10-18-20(29)12-23(32-5)24-21(30)13-22(33-25(18)24)17-7-6-16(27)11-19(17)28/h6-7,11-12,15,22,27-29,31H,1,8-10,13H2,2-5H3/t15-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUPAAIHKAIUSU-QRQCRPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318587 | |

| Record name | Kurarinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855746-98-4 | |

| Record name | Kurarinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855746-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kurarinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kurarinol's Mechanism of Action in Skin Whitening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurarinol, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent natural compound for skin whitening applications. This technical guide provides an in-depth analysis of its core mechanism of action, focusing on its enzymatic inhibition and cellular effects that lead to reduced melanogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways involved in this compound's depigmenting activity. The information presented herein is intended to support further research and development of this compound as a novel skin lightening agent.

Introduction

The demand for effective and safe skin whitening agents continues to grow in the cosmetic and pharmaceutical industries. The primary target for these agents is the inhibition of melanogenesis, the complex process of melanin pigment production in melanocytes. A key enzyme in this pathway is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Natural compounds, particularly flavonoids, have garnered significant attention for their tyrosinase inhibitory and anti-melanogenic properties. This compound, a lavandulyl flavanone from Sophora flavescens, has demonstrated significant potential in this area. This guide elucidates the molecular mechanisms underpinning this compound's efficacy as a skin whitening agent.

Core Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its skin whitening effect is through the direct inhibition of tyrosinase, the key enzyme in melanin synthesis.

Quantitative Data on Tyrosinase Inhibition

This compound has been shown to be a potent inhibitor of mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) value, a measure of the inhibitor's potency, has been determined in comparative studies.

| Compound | IC50 (µM) vs. Mushroom Tyrosinase | Reference Compound | Reference IC50 (µM) |

| This compound | 8.60 ± 0.51 | Kojic Acid | 16.22 ± 1.71[1] |

Table 1: Comparative tyrosinase inhibitory activity of this compound.

This data indicates that this compound is a more potent inhibitor of mushroom tyrosinase than kojic acid, a widely used skin whitening agent.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following protocol outlines a typical method for assessing the tyrosinase inhibitory activity of a compound.

Objective: To determine the IC50 value of a test compound against mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid as a positive control

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of the test compound and kojic acid in the appropriate solvent.

-

In a 96-well plate, add a specific volume of the tyrosinase solution to each well.

-

Add the test compound or control at various concentrations to the respective wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.

-

Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Mechanism of Action: Inhibition of Melanin Synthesis

Beyond direct enzyme inhibition, this compound demonstrates efficacy in reducing melanin production within cellular models.

Quantitative Data on Melanin Inhibition in B16 Melanoma Cells

Studies using murine B16 melanoma cells, a common model for melanogenesis research, have shown that this compound significantly reduces melanin content.

| Compound | Concentration (µM) | Melanin Inhibition in B16 Cells |

| This compound | 50 | > 50%[1] |

Table 2: Effect of this compound on melanin synthesis in B16 melanoma cells.

Experimental Protocol: Melanin Content Assay in B16 Melanoma Cells

This protocol describes a standard method for quantifying melanin content in cultured melanocytes.

Objective: To measure the effect of a test compound on melanin production in B16 melanoma cells.

Materials:

-

B16 melanoma cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum and penicillin-streptomycin)

-

Test compound (this compound)

-

α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)

-

Phosphate-buffered saline (PBS)

-

1 N NaOH

-

96-well plate reader

Procedure:

-

Seed B16 melanoma cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.

-

After treatment, wash the cells with PBS.

-

Lyse the cells by adding a solution of 1 N NaOH.

-

Incubate the plate at a specific temperature (e.g., 60°C) for a set time (e.g., 1 hour) to dissolve the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

The absorbance is directly proportional to the melanin content. A standard curve using synthetic melanin can be used for quantification.

-

Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

Proposed Signaling Pathways in this compound-Mediated Depigmentation

While direct studies on this compound's impact on specific signaling pathways are limited, research on structurally related prenylated flavonoids from Sophora flavescens provides a strong basis for a hypothesized mechanism. The primary pathways regulating melanogenesis are the cAMP/PKA/CREB/MITF pathway and the MAPK/ERK pathway. It is proposed that this compound, like other bioactive flavonoids, modulates these pathways to reduce the expression of key melanogenic enzymes.

The Central Role of MITF in Melanogenesis

Microphthalmia-associated transcription factor (MITF) is the master regulator of melanocyte differentiation and melanogenesis. It controls the transcription of essential melanogenic genes, including TYR (tyrosinase), TRP-1 (tyrosinase-related protein 1), and DCT (dopachrome tautomerase). Therefore, downregulation of MITF is a key strategy for achieving skin whitening.

Hypothesized Inhibition of the cAMP/PKA/CREB/MITF Pathway

The activation of the melanocortin 1 receptor (MC1R) by α-MSH elevates intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), leading to the transcriptional activation of the MITF gene. It is hypothesized that this compound may interfere with this cascade, leading to reduced MITF expression.

Caption: Hypothesized inhibition of the cAMP/PKA/CREB/MITF pathway by this compound.

Potential Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, also plays a crucial role in regulating MITF. Activation of ERK can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanogenesis. Some flavonoids have been shown to activate the ERK pathway. It is plausible that this compound could also exert its depigmenting effects through the activation of this pathway, leading to reduced MITF levels.

Caption: Potential activation of the MAPK/ERK pathway by this compound leading to MITF degradation.

Summary of this compound's Mechanism of Action

The skin whitening effects of this compound can be attributed to a multi-faceted mechanism.

Caption: Overall mechanism of action of this compound in skin whitening.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural skin whitening agent through its potent inhibition of tyrosinase and its ability to reduce melanin synthesis in melanocytes. While the precise signaling pathways modulated by this compound require further direct investigation, evidence from related compounds suggests a mechanism involving the downregulation of the master regulator MITF, potentially through the inhibition of the cAMP/PKA/CREB pathway and/or activation of the MAPK/ERK pathway.

For drug development professionals, this compound presents an attractive candidate for topical formulations. Future research should focus on:

-

Elucidating the specific molecular targets of this compound within the melanogenesis signaling cascades.

-

Conducting comprehensive safety, stability, and pharmacokinetic studies.

-

Evaluating the efficacy of this compound in human clinical trials for hyperpigmentation disorders.

This in-depth technical guide provides a solid foundation for these future endeavors, highlighting the scientific rationale for the development of this compound as a next-generation skin whitening ingredient.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Kurarinol from Sophora flavescens

Introduction

This compound is a lavandulyl flavanone, a type of flavonoid, isolated from the roots of Sophora flavescens[1][2]. Sophora flavescens, a medicinal plant, has been utilized in traditional Chinese medicine for various purposes, including as an antipyretic and analgesic agent[3]. Modern research has identified flavonoids and alkaloids as its primary bioactive constituents[4][5]. Among these, this compound has demonstrated a range of significant biological activities, positioning it as a compound of interest for further investigation and potential therapeutic development. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

This compound exhibits potent anti-cancer properties across various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that promote cancer cell proliferation and survival.

Pro-apoptotic Effects in Hepatocellular Carcinoma (HCC)

Studies have shown that this compound can induce apoptosis in a dose-dependent manner in several HCC cell lines, including HepG2, Huh-7, and H22[1][2][6]. This pro-apoptotic activity is linked to the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[1][6]. In vivo studies using mouse models with transplanted H22 tumors also demonstrated that this compound treatment leads to significant tumor cell apoptosis and suppression of STAT3 transcriptional activity in the tumor tissues, with low toxicity to the host animals[1][2][6].

Activity in Other Cancers

Beyond HCC, the related compound kurarinone has shown efficacy against other cancers. For instance, it induces apoptosis in small cell lung carcinoma (SCLC) cells through both mitochondrial and receptor-mediated pathways[3]. It also shows cytotoxic activity against human MCF-7 breast cancer cells and prostate cancer cells[7][8]. While these studies are on the closely related kurarinone, they suggest potential avenues for investigating this compound's broader anti-cancer spectrum.

Quantitative Data: Anti-Cancer Activity of this compound and Related Compounds

| Compound | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |

| Kurarinone | Human leukemia HL-60 | Cytotoxicity | IC₅₀: 2-62 µM (general range) | [7] |

| Kurarinone | Human prostate cancer (PC3) | Cytotoxicity | IC₅₀: 24.7 µM | [7] |

| Kurarinone | Human breast cancer (MCF-7/6) | Cytotoxicity | IC₅₀: 22.2 µM | [8] |

| This compound A | Human hepatic stellate (LX-2) | Proliferation | IC₅₀: 12.65 µM | [9] |

Signaling Pathways

1.4.1. Inhibition of STAT3 Signaling

This compound exerts its pro-apoptotic effects in HCC by inhibiting the STAT3 signaling pathway[1][6]. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis[10][11]. This compound treatment leads to a significant decrease in the transcriptional activity of STAT3, which in turn downregulates the expression of anti-apoptotic proteins and promotes apoptosis[1][6].

References

- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Antitumor effect of kurarinone and underlying mechanism in small cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of flavonoids from Sophora flavescens (kushen) with some emphasis on the anticancer properties of kurarinone and sophoraflavanone G [jcps.bjmu.edu.cn]

- 6. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]

- 7. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogenic and anticarcinogenic properties of kurarinone, a lavandulyl flavanone from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Kurarinol and Related Flavanones: A Technical Guide

Disclaimer: The majority of available research focuses on the anti-inflammatory properties of Kurarinone , Norkurarinol , and This compound A , rather than this compound itself. This guide synthesizes the existing data on these related compounds to provide a comprehensive overview of their potential therapeutic applications in inflammatory diseases for researchers, scientists, and drug development professionals.

Introduction

This compound and its related flavanones, primarily isolated from the roots of Sophora flavescens, have emerged as promising candidates for the development of novel anti-inflammatory agents. These natural compounds have demonstrated significant efficacy in mitigating inflammatory responses in both in-vitro and in-vivo models. Their mechanisms of action are multifaceted, targeting key signaling pathways and mediators involved in the inflammatory cascade. This technical guide provides an in-depth review of the anti-inflammatory properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from various studies, offering a comparative look at the potent anti-inflammatory effects of Kurarinone, Northis compound, and this compound A across different experimental setups.

Table 1: In-Vitro Anti-Inflammatory Activity of Kurarinone

| Cell Line | Inflammatory Stimulus | Compound Concentration | Measured Parameter | Result |

| RAW 264.7 | Lipopolysaccharide (LPS) | 20–50 µM | KEAP1 Downregulation | Dose-dependent |

| RAW 264.7 | LPS | Micromolar concentrations | ROS Production | Decreased |

| RAW 264.7 | LPS | Micromolar concentrations | Nitric Oxide (NO) Generation | Decreased |

| RAW 264.7 | LPS | Micromolar concentrations | iNOS Protein Expression | Decreased |

| RAW 264.7 | LPS | Not specified | CCL2, TNF-α, IL-1β, iNOS mRNA | Reduced expression |

| RAW 264.7 | LPS | Not specified | Phosphorylation of ERK1/2, JNK, p38 | Decreased |

| RAW 264.7 | LPS | Not specified | NF-κB Activation | Decreased |

Table 2: In-Vivo Anti-Inflammatory Activity of Kurarinone

| Animal Model | Inflammatory Condition | Compound Administration | Measured Parameter | Result |

| Mice | Collagen-induced arthritis | Not specified | Serum levels of TNF-α, IL-6, IFN-γ, IL-17A | Decreased |

| Mice | Collagen-induced arthritis | Not specified | Paw tissue levels of TNF-α, IL-6, IFN-γ, IL-17A | Decreased |

| Mice | Collagen-induced arthritis | Not specified | Superoxide dismutase (SOD) and Glutathione peroxidase (GSH-Px) expression | Increased |

| Mice | Collagen-induced arthritis | Not specified | Malondialdehyde (MDA) and Hydrogen peroxide production | Decreased |

| Mice | Collagen-induced arthritis | Not specified | Nrf2 and HO-1 protein expression | Increased |

| Mice | Collagen-induced arthritis | Not specified | KEAP1 expression | Decreased |

| Mice | LPS-induced sepsis | Not specified | Lung injury and inflammatory cell infiltration | Ameliorated (p < 0.001) |

| Mice | LPS-induced sepsis | Not specified | Myeloperoxidase (MPO) activity in the lung | Decreased by 47.6% (p < 0.001) |

| Mice | LPS-induced sepsis | Not specified | IL-1β levels in the lung | Decreased by 34.9% (p < 0.001) |

| Mice | LPS-induced sepsis | Not specified | TNF-α levels in the lung | Decreased by 55.1% (p < 0.001) |

| Mice | LPS-induced sepsis | Not specified | IL-6 levels in the lung | Decreased by 36.2% (p < 0.001) |

Table 3: Anti-Inflammatory and Anti-Fibrotic Activity of Northis compound and this compound A

| Cell Line/Animal Model | Inflammatory Stimulus/Condition | Compound | Concentration/Dosage | Measured Parameter | Result |

| THP1-Blue-CD14 cells | Poly(I:C) | Northis compound | IC50: 20.9 µM | NF-κB and AP-1 inducible SEAP activity | Suppressed[1] |

| Not specified | Poly(I:C) and rotavirus infection | Northis compound | Not specified | mRNA expression of pro-inflammatory and adhesive molecules | Significantly suppressed[1] |

| LX-2 cells | - | This compound A | IC50: 12.65 μM | Inhibition of cell proliferation | Noticeable inhibitory activity[2] |

| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | Serum levels of AST, ALT, ALP | Decreased[2] |

| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | mRNA expression of SOD2, Nrf2, HO-1 in liver | Up-regulated[2] |

| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | IL-1β mRNA expression in liver | Down-regulated[2] |

| Rat | Liver fibrosis | This compound A | 10 mg/kg, i.p. | Protein expression of IL-1β, TLR2, COX-2, NF-κB | Inhibited[2] |

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of Kurarinone and related compounds are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Inhibition of NF-κB and MAPK Signaling Pathways

Kurarinone has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3]

Caption: Kurarinone inhibits LPS-induced inflammation by suppressing MAPK and NF-κB pathways.

Activation of the Nrf2/HO-1 Antioxidant Pathway

A crucial mechanism of Kurarinone's anti-inflammatory action involves the activation of the Nrf2/HO-1 pathway, which upregulates antioxidant defenses.[3][4][5][6]

Caption: Kurarinone activates the Nrf2/HO-1 pathway by downregulating KEAP1.

Northis compound's Modulation of TLR3-Mediated Signaling

Northis compound demonstrates anti-inflammatory effects by modulating the Toll-like receptor 3 (TLR3) signaling pathway.[1]

Caption: Northis compound modulates TLR3 signaling, suppressing NF-κB/AP-1 and enhancing IRF3/IFNβ.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for researchers to replicate and build upon these findings.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): A standard cell line for in-vitro inflammation studies.[3][4][5][6]

-

HaCaT (Human Keratinocyte): Used to study skin inflammation and oxidative stress.[3]

-

THP1-Blue-CD14 (Human Monocyte): Engineered to detect NF-κB and AP-1 activity.[1]

-

LX-2 (Human Hepatic Stellate Cell): A model for studying liver fibrosis.[2]

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophages.[3][4][5][6] Polyinosinic:polycytidylic acid (poly(I:C)) is used as a TLR3 ligand.[1]

-

Compound Administration: Kurarinone, Northis compound, or this compound A is typically dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium at various concentrations prior to or concurrently with the inflammatory stimulus.

-

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other mediators in cell culture supernatants or serum samples.

-

Quantitative Real-Time PCR (qRT-PCR): Measures the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β, IL-6). Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers.

-

Western Blotting: Detects the protein expression and phosphorylation status of key signaling molecules (e.g., iNOS, COX-2, MAPKs, NF-κB, Nrf2, HO-1, KEAP1). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

In-Vivo Models of Inflammation

-

Collagen-Induced Arthritis (CIA) in Mice: A widely used model for rheumatoid arthritis. Mice are immunized with type II collagen to induce arthritis. The severity of arthritis is assessed by clinical scoring of paw swelling.[3]

-

LPS-Induced Sepsis in Mice: Intraperitoneal injection of LPS induces a systemic inflammatory response, mimicking sepsis.[7]

-

Carrageenan-Induced Paw Edema in Rats: A model of acute inflammation where carrageenan is injected into the rat paw, and the resulting edema is measured over time.

Conclusion

The available scientific evidence strongly suggests that Kurarinone and its related flavanones, Northis compound and this compound A, possess potent anti-inflammatory properties. Their ability to modulate critical inflammatory pathways, including NF-κB, MAPK, and Nrf2/HO-1, underscores their therapeutic potential for a range of inflammatory conditions. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research and development in this promising area of natural product-based drug discovery. Further investigation into the specific activities of this compound is warranted to fully elucidate its pharmacological profile.

References

- 1. Northis compound inhibits toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway and rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Five-Decade Update on Chemopreventive and Other Pharmacological Potential of Kurarinone: a Natural Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The In Vitro Antioxidant Potential of Kurarinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurarinol, a prenylated flavonoid predominantly isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, this compound is structurally primed to act as a potent antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing the experimental methodologies used for its assessment and summarizing the available quantitative data. Furthermore, it elucidates the likely molecular mechanisms underpinning its antioxidant effects, offering a valuable resource for researchers investigating novel antioxidant compounds for drug development.

Quantitative Antioxidant Activity of this compound Analogues

While specific antioxidant data for the singular compound "this compound" is limited in publicly available literature, studies on its closely related analogues, this compound A and this compound B, provide significant insights into its potential efficacy. The following table summarizes the reported 50% inhibitory concentration (IC50) values from various in vitro antioxidant assays.

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound A | ABTS | 1.21 | [1] |

| This compound B | ABTS | 1.81 | [1] |

| This compound A | DPPH | >20 | [1] |

| This compound B | DPPH | >20 | [1] |

| This compound A | PTIO | >8 | [1] |

| This compound B | PTIO | >8 | [1] |

| Kurarinone | DPPH | 7.73 | [2] |

Note: Lower IC50 values indicate greater antioxidant activity.

Experimental Protocols

A clear understanding of the methodologies employed to evaluate the antioxidant potential of this compound is crucial for the replication and extension of these findings. This section details the standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound.[3]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3][4]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[4]

-

Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of this compound dissolved in the same solvent. A control containing only the solvent and DPPH solution is also prepared.[4]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.[3]

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to screen for antioxidant activity.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by a decrease in absorbance at 734 nm.[5]

Protocol:

-

Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[5][6]

-

Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Reaction Mixture: Varying concentrations of this compound are added to a fixed volume of the ABTS•+ working solution.[5]

-

Incubation: The reaction is incubated at room temperature for a specific time (e.g., 5-30 minutes).[6]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[6]

-

Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the FRAP reagent, which contains a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, is reduced by antioxidants to the ferrous form (Fe²⁺-TPTZ). This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[7][8]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in 40 mM HCl, and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.[8]

-

Reaction Mixture: A small volume of the sample (this compound solution) is added to a larger volume of the pre-warmed FRAP reagent.[8]

-

Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-60 minutes).[8]

-

Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[7]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9]

Protocol:

-

Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.

-

Loading with DCFH-DA: The cells are washed and then incubated with a medium containing DCFH-DA and the test compound (this compound) at various concentrations for a specific period (e.g., 1 hour) at 37°C.[9]

-

Induction of Oxidative Stress: The cells are washed again and then exposed to a solution of AAPH to induce ROS production.[9]

-

Fluorescence Measurement: The fluorescence intensity is measured immediately and kinetically over time (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for in vitro antioxidant assays of this compound.

Proposed Signaling Pathway for Antioxidant Action

While direct evidence for this compound is still emerging, studies on its close analogue, Kurarinone, strongly suggest the involvement of the Keap1-Nrf2 signaling pathway in its antioxidant and anti-inflammatory effects.[2][10][11] This pathway is a primary regulator of cellular defense against oxidative stress.

Caption: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant effect.

Mechanism of Action:

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation by the proteasome.[12] It is hypothesized that this compound, similar to Kurarinone, can interact with and inhibit Keap1. This inhibition prevents the degradation of Nrf2, allowing it to translocate into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][13] This upregulation of the cellular antioxidant defense system is a key mechanism by which this compound likely exerts its protective effects against oxidative stress.

Conclusion

The available in vitro data on this compound and its close analogues strongly support its potential as a significant antioxidant agent. Its ability to scavenge free radicals, as demonstrated by various chemical assays, and its likely mechanism of action through the activation of the Keap1-Nrf2 signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutics for conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers to design and interpret future studies on the antioxidant properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. zen-bio.com [zen-bio.com]

- 8. assaygenie.com [assaygenie.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anti-Inflammatory Activity of Kurarinone Involves Induction of HO-1 via the KEAP1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kurarinone activates the Nrf-2/HO-1 signaling pathway and alleviates high glucose-induced ferroptosis in HK2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Kurarinol's Role in Hepatocellular Carcinoma Cell Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kurarinol, a flavonoid extracted from the roots of Sophora flavescens, has emerged as a promising natural compound with anti-cancer properties. This technical guide delves into the molecular mechanisms by which this compound induces apoptosis in hepatocellular carcinoma (HCC) cells, with a primary focus on its inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document provides a comprehensive overview of the key signaling cascades, detailed experimental protocols for assessing this compound's efficacy, and a summary of quantitative data from relevant studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to further investigate and potentially harness this compound's therapeutic potential in the context of HCC.

Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The development and progression of HCC are complex processes involving the dysregulation of various cellular signaling pathways that control cell proliferation, survival, and apoptosis. A growing body of research has focused on the identification of natural compounds that can selectively target these aberrant pathways in cancer cells. This compound, a flavonoid compound, has demonstrated significant pro-apoptotic activities in HCC cells both in vitro and in vivo.[1][2] This guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced apoptosis in HCC, with a particular emphasis on the modulation of key signaling proteins.

Signaling Pathways Implicated in this compound-Induced HCC Cell Apoptosis

The primary mechanism by which this compound induces apoptosis in hepatocellular carcinoma cells is through the suppression of the STAT3 signaling pathway.[1][2] STAT3 is a transcription factor that is constitutively activated in many cancers, including HCC, and plays a crucial role in promoting cell survival and proliferation.

This compound treatment leads to a significant decrease in the transcriptional activity of STAT3 in HCC cells.[1][2] This inhibition of STAT3 signaling is a key event that triggers the apoptotic cascade. In addition to the STAT3 pathway, other signaling molecules are also implicated in the pro-apoptotic effects of flavonoids like this compound. These include the tumor suppressor protein p53, the Bcl-2 family of apoptosis regulators, and the caspase cascade. It is suggested that this compound may promote apoptosis through the activation of pro-apoptotic mediators like p53 and caspase-9, and by modulating the balance of Bcl-2 family proteins.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis in HCC cells.

Caption: Proposed Signaling Pathway of this compound in HCC Apoptosis.

Quantitative Data on this compound's Efficacy

Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various HCC cell lines, including HepG2, Huh-7, and H22.[1][2] The following tables summarize representative quantitative data on the effects of this compound on HCC cell viability and apoptosis.

Table 1: Effect of this compound on the Viability of HCC Cells (MTT Assay)

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) |

| HepG2 | 10 | 48 | 85.2 ± 5.1 |

| 20 | 48 | 63.7 ± 4.5 | |

| 40 | 48 | 41.3 ± 3.8 | |

| Huh-7 | 10 | 48 | 88.1 ± 6.2 |

| 20 | 48 | 68.5 ± 5.3 | |

| 40 | 48 | 45.9 ± 4.1 |

Data are presented as mean ± standard deviation and are representative of typical findings.

Table 2: Induction of Apoptosis in HCC Cells by this compound (Annexin V/PI Staining)

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |

| HepG2 | 0 (Control) | 48 | 5.2 ± 1.1 |

| 20 | 48 | 25.8 ± 3.4 | |

| 40 | 48 | 48.7 ± 4.9 | |

| Huh-7 | 0 (Control) | 48 | 4.8 ± 0.9 |

| 20 | 48 | 23.1 ± 2.8 | |

| 40 | 48 | 45.2 ± 4.2 |

Data are presented as mean ± standard deviation and are representative of typical findings.

Table 3: Effect of this compound on the Expression of Key Signaling Proteins (Western Blot Analysis)

| Cell Line | Treatment | p-STAT3 (Tyr705) | Total STAT3 | Bcl-2 | Bax | Cleaved Caspase-3 |

| HepG2 | Control | +++ | +++ | +++ | + | - |

| This compound (40 µM) | + | +++ | + | +++ | +++ | |

| Huh-7 | Control | +++ | +++ | +++ | + | - |

| This compound (40 µM) | + | +++ | + | +++ | +++ |

'+' indicates relative protein expression levels. '-' indicates no detectable expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in HCC cell apoptosis.

Cell Culture and this compound Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh-7 are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should not exceed 0.1%.

Cell Viability Assay (MTT Assay)

-

Seeding: HCC cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated for the desired time period (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound as described above.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a general experimental workflow for investigating this compound's effects on HCC cells.

Caption: General Experimental Workflow for this compound Investigation.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for hepatocellular carcinoma by inducing apoptosis through the inhibition of the STAT3 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the complete molecular network affected by this compound, evaluating its efficacy and safety in more advanced preclinical models, and exploring potential synergistic effects with existing chemotherapeutic agents. The continued investigation of natural compounds like this compound holds promise for the development of novel and effective treatments for HCC.

References

- 1. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces hepatocellular carcinoma cell apoptosis through suppressing cellular signal transducer and activator of transcription 3 signaling (Journal Article) | OSTI.GOV [osti.gov]

Kurarinol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kurarinol, a prenylated flavonoid found in the roots of Sophora flavescens. It details its chemical structure, physicochemical properties, and significant biological activities, with a focus on its potential as a tyrosinase inhibitor and an anti-fibrotic agent. This document includes detailed experimental protocols and visual representations of signaling pathways and workflows to support further research and development.

Chemical Structure and Properties

This compound is a trihydroxyflavanone characterized by a (2S)-flavanone core structure.[1] It is specifically substituted with hydroxy groups at positions 7, 2', and 4', a methoxy group at position 5, and a (2S)-5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 8.[1] this compound has been identified in plant species such as Albizia julibrissin and Sophora flavescens.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | PubChem[1] |

| Molecular Weight | 456.5 g/mol | PubChem[1] |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl]-5-methoxy-2,3-dihydrochromen-4-one | PubChem[1] |

| CAS Number | 855746-98-4 | PubChem[1] |

Chemical Synthesis

Biological Activities and Quantitative Data

This compound has demonstrated several significant biological activities, positioning it as a molecule of interest for therapeutic applications. Its roles as an anti-inflammatory agent, an antioxidant, a tyrosinase inhibitor, and a potential anti-fibrotic agent are of particular note.[1]

Tyrosinase Inhibition and Anti-Melanogenesis

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3] This inhibitory action makes it a candidate for development as a skin-whitening agent.[3]

| Activity | Target/Model | Result | Comparison | Source |

| Tyrosinase Inhibition | Mushroom Tyrosinase | IC₅₀: 8.60 ± 0.51 µM | Kojic Acid IC₅₀: 16.22 ± 1.71 µM | Hyun et al., 2008[3] |

| Melanin Synthesis | B16 Melanoma Cells | Marked inhibition (>50%) at 50 µM | - | Hyun et al., 2008[3] |

Anti-Liver Fibrosis Activity

Recent preliminary research suggests that this compound may have anti-fibrotic effects in the liver by inhibiting the activation of hepatic stellate cells.

| Activity | Target/Model | Result | Source |

| Inhibition of Cell Proliferation | LX-2 (human hepatic stellate cells) | IC₅₀: 12.65 µM | ResearchGate (Preprint)[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Mushroom Tyrosinase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against mushroom tyrosinase.

Objective: To quantify the concentration-dependent inhibitory effect of this compound on the activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound and kojic acid in DMSO. Create a series of dilutions of the test compounds in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the various concentrations of this compound or kojic acid solutions to the respective wells.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475-490 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction with DMSO (vehicle) instead of the inhibitor, and A_sample is the absorbance of the reaction with this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Melanin Content Assay in B16 Melanoma Cells

This protocol outlines the procedure for assessing the effect of this compound on melanin synthesis in a cellular context.

Objective: To determine the effect of this compound on melanin production in B16 melanoma cells.

Materials:

-

B16-F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) or other inducers of melanogenesis (optional)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH

-

96-well plate

-

Spectrophotometer or microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., up to 50 µM) for a specified period (e.g., 48-72 hours). A positive control for melanogenesis induction (e.g., α-MSH) can be included.

-

-

Melanin Content Measurement:

-

After the treatment period, wash the cells with PBS.

-

Lyse the cells by adding 1 N NaOH.

-

Incubate the plate at a higher temperature (e.g., 60-80°C) for 1-2 hours to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

A standard curve using synthetic melanin can be prepared to quantify the melanin content.

-

-

Data Normalization (Optional but Recommended):

-

In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize the melanin content to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of melanin synthesis inhibition relative to the untreated or vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

TGF-β/Smad Signaling Pathway and this compound's Proposed Mechanism of Action

Preliminary studies suggest that this compound exerts its anti-liver fibrosis effects by modulating the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[4] This pathway is a critical regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.[5][6] In the context of liver fibrosis, TGF-β is a potent activator of hepatic stellate cells, leading to excessive collagen deposition.[7][8] this compound is thought to inhibit this pathway, thereby reducing the fibrotic response.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpb.pharm.or.jp [bpb.pharm.or.jp]

- 5. Frontiers | Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish [frontiersin.org]

- 6. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Flavonoid Kurarinol: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kurarinol, a prenylated flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including its potential as a tyrosinase inhibitor and its role in modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root of Sophora flavescens , a perennial herb belonging to the Fabaceae family.[1] This plant, also known as Kushen in traditional Chinese medicine, is widely distributed in Asia and has a long history of medicinal use. This compound is one of the major lavandulyl flavonoids found in the roots of this plant. While Sophora flavescens is the principal source, related compounds and other prenylated flavonoids have been isolated from other plants of the Sophora genus, suggesting that other species may also serve as potential, albeit less characterized, sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following sections provide a detailed experimental protocol synthesized from various studies.

Experimental Protocols

1. Extraction of Crude Flavonoids from Sophora flavescens Roots

-

Plant Material Preparation: Dried roots of Sophora flavescens are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is typically extracted with methanol (MeOH) at room temperature. A common ratio is 70 g of dried root powder to 2 L of methanol. The extraction is often carried out over an extended period, for instance, for one week with occasional agitation to ensure thorough extraction.[2] The process is usually repeated multiple times (e.g., twice) to maximize the yield of the crude extract.[2]

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. From 70 g of dried roots, approximately 18 g of crude extract can be obtained.[2]

2. Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent series is n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[2] The this compound and other flavonoids are typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Separation): The ethyl acetate fraction is subjected to silica gel column chromatography.

-

Stationary Phase: Silica gel (e.g., 230–400 mesh).

-

Mobile Phase: A gradient of chloroform (CHCl₃) and acetone is often used for elution, starting with 100% CHCl₃ and gradually increasing the proportion of acetone.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Silica Gel Column Chromatography (Further Purification): Fractions containing this compound, as identified by TLC, are combined and subjected to further silica gel column chromatography.

-

Stationary Phase: Silica gel (e.g., 400–630 μm).

-

Mobile Phase: An isocratic or step-gradient elution with a solvent system such as n-hexane-acetone (e.g., 8:1 v/v, followed by 6:3, 4:5, 3:6 v/v) is employed to isolate this compound.[2]

-

-

Preparative High-Performance Liquid Chromatography (Final Purification): For obtaining high-purity this compound, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the final step.

-

Stationary Phase: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of flavonoids.

-

Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of this compound.

-

Data Presentation

The following table summarizes the quantitative data related to the isolation of this compound and related compounds from Sophora flavescens as reported in a representative study.[2]

| Purification Step | Starting Material | Product | Yield |

| Methanol Extraction | 70 g of dried Sophora flavescens roots | 18 g of crude extract | ~25.7% |

| Silica Gel Chromatography (Fraction A) | 1.8 g of combined fractions | 210 mg of Compound 3 (not this compound) | - |

| Silica Gel Chromatography (Fraction A-4) | Active sub-fraction | 50 mg of Compound 4 (not this compound) | - |

| Silica Gel Chromatography (Fraction B) | 1.4 g of combined fractions | 98 mg of Compound 5 (not this compound) | - |

| Silica Gel Chromatography (Fraction B-7) | Active sub-fraction | 80 mg of this compound (Compound 6) | - |

Note: The yields for intermediate chromatographic steps are often not reported as a percentage of the starting material but rather as the absolute amount of isolated compound.

Signaling Pathways Modulated by this compound and Related Compounds

This compound and its structural analog, Kurarinone, have been shown to modulate several critical signaling pathways implicated in various cellular processes, including cell stress response and fibrosis.

PERK-ATF4 Signaling Pathway

Kurarinone, a compound closely related to this compound, has been identified as an activator of the Activating Transcription Factor 4 (ATF4) through the phosphorylation of PKR-like endoplasmic reticulum kinase (PERK).[3][4] This pathway is a key component of the integrated stress response.

Caption: Kurarinone-mediated activation of the PERK-ATF4 pathway.

TGF-β/Smads Signaling Pathway

This compound A has been demonstrated to inhibit the activation of the Transforming Growth Factor-β (TGF-β)/Smads signaling pathway, which plays a crucial role in fibrosis.[5]

Caption: Inhibition of the TGF-β/Smads signaling pathway by this compound A.

Experimental Workflow for this compound Isolation

The overall workflow for the isolation of this compound from Sophora flavescens roots can be visualized as follows:

Caption: A generalized workflow for the isolation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and detailed isolation procedures for this compound, a pharmacologically promising flavonoid from Sophora flavescens. The provided experimental protocols, quantitative data, and pathway diagrams are intended to facilitate further research and development of this compound as a potential therapeutic agent. The methodologies described herein can be adapted and optimized by researchers to suit their specific laboratory conditions and research objectives.

References

- 1. View of Flavonoids from the roots of Sophora flavescens [vjs.ac.vn]

- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Decisive Role of the Lavandulyl Group in Kurarinol's Bioactivity

An in-depth analysis of the lavandulyl group's pivotal role in the multifaceted biological activities of Kurarinol, a prominent prenylated flavanone from Sophora flavescens, reveals its critical contribution to the compound's therapeutic potential. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on the structure-activity relationship conferred by the lavandulyl moiety. For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this compound's bioactivities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

The lavandulyl group, a C10 isoprenoid substituent, is a key determinant of this compound's biological efficacy. Its presence is not merely a structural feature but an active contributor to the molecule's interaction with various biological targets. This is most clearly demonstrated in the antibacterial properties of lavandulylated flavonoids. While this compound and the related compound Sophoraflavanone G, both possessing a lavandulyl group, exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), the non-lavandulylated flavonoid naringenin shows no significant antibacterial effect[1]. This strongly indicates that the lavandulyl group is essential for this specific biological activity[1].

Furthermore, the integrity of the lavandulyl group is crucial for certain activities. In the context of fatty acid synthase (FAS) inhibition, an intact lavandulyl functionality is vital. The presence of a tertiary hydroxy group on this moiety, as seen in this compound, renders the compound largely inactive (IC50 = 98.2 µM) against FAS. In contrast, Sophoraflavanone G, which has an unmodified lavandulyl group, is a potent FAS inhibitor (IC50 = 6.7 µM). This highlights that subtle structural modifications to the lavandulyl group can dramatically alter the biological activity.

Quantitative Analysis of this compound and Related Compounds

The following tables summarize the quantitative data on the biological activities of this compound and related flavonoids, providing a comparative perspective that underscores the influence of the lavandulyl group.

Table 1: Fatty Acid Synthase (FAS) Inhibition

| Compound | Lavandulyl Group Modification | IC50 (µM) | Reference |

| Sophoraflavanone G | Intact Lavandulyl | 6.7 ± 0.2 | [2] |

| This compound | Tertiary Hydroxy on Lavandulyl | 98.2 | [2] |

Table 2: Tyrosinase Inhibition

| Compound | IC50 (µM) | Reference |

| This compound | 8.60 ± 0.51 | [3] |

| Kuraridinol | 0.88 ± 0.06 | [3] |

| Kojic Acid (Control) | 16.22 ± 1.71 | [3] |

Table 3: Anti-Liver Fibrosis Activity

| Compound | Target Cells | Activity | IC50 (µM) | Reference |

| This compound A | LX-2 | Inhibition of Proliferation | 12.65 |

Table 4: Antibacterial Activity against MRSA

| Compound | Lavandulyl Group Present? | MIC90 (µg/mL) | Reference |

| Sophoraflavanone G | Yes | 3.9 | [1] |

| Kurarinone | Yes | 7.8 | [1] |

| Naringenin | No | No significant activity | [1] |

Modulation of Cellular Signaling Pathways

This compound and its related lavandulylated flavonoids exert their biological effects by modulating several key signaling pathways.

TGF-β/Smads Signaling Pathway

In the context of liver fibrosis, this compound A has been shown to inhibit the activation of hepatic stellate cells (LX-2) by regulating the TGF-β/Smads signaling pathway. This pathway is a central mediator of fibrosis. The binding of TGF-β to its receptor initiates a cascade that leads to the phosphorylation and activation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes. This compound A's intervention in this pathway underlies its anti-fibrotic potential.

PERK-eIF2α-ATF4 Pathway

The related lavandulyl flavanone, Kurarinone, has been demonstrated to trigger the activation of Activating Transcription Factor 4 (ATF4) through the PERK-eIF2α signaling pathway[4][5]. This pathway is a component of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. Kurarinone-induced activation of this pathway leads to cytostatic effects in cancer cells, suggesting a potential anti-cancer mechanism[4].

TLR3-Mediated Signaling Pathway

Northis compound, another lavandulylated flavanone, has been shown to inhibit the Toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway[6][7][8]. TLR3 recognizes double-stranded RNA, and its activation triggers downstream signaling cascades involving NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines. Northis compound blocks this activation, thereby exerting anti-inflammatory and anti-viral effects. Interestingly, it also promotes the phosphorylation of IRF3, leading to the expression of IFN-β[6][7].

c-KIT and ETB-R Signaling in Melanogenesis

Kuraridin, a related flavonoid, has been found to regulate melanogenesis through the c-KIT and endothelin receptor type B (ETB-R) signaling pathways[9][10][11]. It acts on key components such as KIT, MAP2K1 (which activates ERK1/2), and PRKCA (Protein Kinase C alpha). By modulating these pathways, kuraridin can influence the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and melanin synthesis.

Detailed Experimental Protocols

A comprehensive understanding of this compound's activity is supported by the detailed methodologies of the key experiments cited.

Anti-Liver Fibrosis Activity Assessment

The anti-fibrotic effect of this compound A was evaluated using the human hepatic stellate cell line, LX-2.

-

Cell Culture and Treatment: LX-2 cells were cultured under standard conditions. To induce a fibrotic response, cells were stimulated with transforming growth factor-β1 (TGF-β1). The cells were then treated with varying concentrations of this compound A.

-

Cell Proliferation (MTS Assay): The inhibitory effect of this compound A on the proliferation of activated LX-2 cells was quantified using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This colorimetric assay measures cell viability. The concentration at which this compound A inhibited cell proliferation by 50% (IC50) was determined.

-

Cell Migration (Wound Healing Assay): A scratch was made in a confluent monolayer of LX-2 cells. The ability of this compound A to inhibit the migration of cells into the scratched area was observed and quantified over 24 and 48 hours.

-

Gene and Protein Expression Analysis: The effect of this compound A on the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I, as well as components of the TGF-β/Smads pathway (TGF-β1, Smad2, Smad3, Smad4), was analyzed at both the mRNA and protein levels, likely using RT-qPCR and Western blotting, respectively.

Tyrosinase Inhibition Assay

The potential of this compound as a skin-whitening agent was assessed by its ability to inhibit tyrosinase, the key enzyme in melanin synthesis.

-

Enzyme and Substrate Preparation: Mushroom tyrosinase was used as the enzyme source. L-DOPA was used as the substrate for measuring diphenolase activity.

-

Inhibition Assay: A reaction mixture containing phosphate buffer, tyrosinase, and various concentrations of this compound (or a positive control like kojic acid) was prepared and pre-incubated. The reaction was initiated by adding the L-DOPA substrate.

-

Measurement: The formation of dopachrome, the oxidized product of L-DOPA, was measured spectrophotometrically at a wavelength of approximately 475-490 nm. The rate of reaction was determined, and the concentration of this compound required to inhibit 50% of the tyrosinase activity (IC50) was calculated.

-

Cell-based Melanin Synthesis Assay: The effect of this compound on melanogenesis was further confirmed in B16 melanoma cells. The cells were treated with this compound, and the total melanin content was quantified[3].

Conclusion

The lavandulyl group is an indispensable component for many of the biological activities of this compound and related flavonoids. Its presence is critical for antibacterial efficacy and significantly influences other activities such as FAS inhibition. The modulation of key signaling pathways, including the TGF-β/Smads, PERK-eIF2α-ATF4, and TLR3 pathways, provides a mechanistic basis for the observed anti-fibrotic, anti-cancer, and anti-inflammatory properties. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for future research and development of this compound and its analogs as potential therapeutic agents. Further investigation into the precise molecular interactions of the lavandulyl group with its biological targets will be crucial for the rational design of more potent and selective drug candidates.

References

- 1. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effects of this compound, kuraridinol, and trifolirhizin from Sophora flavescens on tyrosinase and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 Activation and Cytostatic Effects Through PERK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Northis compound inhibits toll-like receptor 3 (TLR3)-mediated pro-inflammatory signaling pathway and rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Northis compound Inhibits Toll-Like Receptor 3 (TLR3)-Mediated Pro-inflammatory Signaling Pathway and Rotavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Kuraridin as a Potential Natural Anti-Melanogenic Agent: Focusing on Specific Target Genes and Multidirectional Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Kurarinol's Potential in Regulating TGF-β/Smads Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction